molecular formula C8H10O8 B157486 1,2,3,4-Butanetetracarboxylic acid CAS No. 1703-58-8

1,2,3,4-Butanetetracarboxylic acid

Cat. No.: B157486
CAS No.: 1703-58-8
M. Wt: 234.16 g/mol
InChI Key: GGAUUQHSCNMCAU-UHFFFAOYSA-N
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Description

1,2,3,4-Butanetetracarboxylic acid is an organic compound with the formula HO2CCH2CH(CO2H)CH(CO2H)CH2CO2H. It is one of the simplest stable tetra carboxylic acids and exists as two diastereomers: meso and the (R, R)/(S, S) pair. All forms are white solids . This compound is notable for its use in various industrial and scientific applications, particularly in the textile industry for permanent press clothing .

Mechanism of Action

Target of Action

The primary target of 1,2,3,4-Butanetetracarboxylic acid (BTCA) is cellulose , particularly within cotton fabrics . BTCA is utilized as a cross-linking agent, forming ester bonds with the hydroxyl groups in cellulose .

Mode of Action

BTCA interacts with its target through a two-step process: the formation of anhydride from adjacent carboxyl groups in BTCA and the esterification of anhydride with cellulose . This process is catalyzed by sodium hypophosphite (SHP), which reacts with BTCA anhydride to form BTCA-SHP compounds . These compounds have higher reactivity due to the lower electron cloud density of carbonyl groups, making them more susceptible to attack by hydroxyl groups in cellulose .

Biochemical Pathways

The biochemical pathway involved in the action of BTCA is the cross-linking of cellulose chains. This cross-linking improves the properties of the cellulose fabric, enhancing its anti-pilling, wrinkle resistance, and fire-retardant properties .

Result of Action

The result of BTCA’s action is the improved functionality of cotton fabric. BTCA-treated fabric shows improved anti-pilling, wrinkle resistance, and fire-retardant properties . It also enhances the water stability and ionic conductivity of nanocellulose membranes .

Action Environment

The efficacy and stability of BTCA’s action are influenced by environmental factors such as temperature. The rate of the cross-linking reaction is more sensitive to changes in curing temperature, especially when the temperature is higher than 150 °C . High temperature is more conducive to increasing the rate of crosslinking reactions compared with grafting reaction .

Preparation Methods

1,2,3,4-Butanetetracarboxylic acid can be synthesized through several methods:

Comparison with Similar Compounds

1,2,3,4-Butanetetracarboxylic acid can be compared with other similar compounds:

Properties

IUPAC Name

butane-1,2,3,4-tetracarboxylic acid
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InChI

InChI=1S/C8H10O8/c9-5(10)1-3(7(13)14)4(8(15)16)2-6(11)12/h3-4H,1-2H2,(H,9,10)(H,11,12)(H,13,14)(H,15,16)
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InChI Key

GGAUUQHSCNMCAU-UHFFFAOYSA-N
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Canonical SMILES

C(C(C(CC(=O)O)C(=O)O)C(=O)O)C(=O)O
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Molecular Formula

C8H10O8
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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DSSTOX Substance ID

DTXSID6024670
Record name 1,2,3,4-Butanetetracarboxylic acid
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Molecular Weight

234.16 g/mol
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Physical Description

Leaflets (from water) or white powder. (NTP, 1992), Solid; [CAMEO] Off-white powder; [Alfa Aesar MSDS]
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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Solubility

greater than or equal to 100 mg/mL at 66 °F (NTP, 1992)
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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CAS No.

1703-58-8
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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Record name 1,2,3,4-Butanetetracarboxylic acid
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Record name Butane-1,2,3,4-tetracarboxylic acid
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Melting Point

385 °F (NTP, 1992)
Record name 1,2,3,4-BUTANETETRACARBOXYLIC ACID
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Synthesis routes and methods I

Procedure details

tetrakis(1,2,2,6,6-pentamethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-52” from Asahi Denka Kogyo K.K.), tetrakis(2,2,6,6-tetramethyl-4-piperidyl) 1,2,3,4-butanetetracarboxylate (available under the trade name of “ADEKASTAB LA-57” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-62” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 1-tridecanol (available under the trade name of “ADEKASTAB LA-67” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 1,2,2,6,6-pentamethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-63” from Asahi Denka Kogyo K.K.), an ester mixture obtained by esterification reaction of 1,2,3,4-butanetetracarboxylic acid with 2,2,6,6-tetramethyl-4-piperidinol and 3,9-bis(2-hydroxy-1,1-dimethylethyl)-2,4,8,10-tetraoxaspiro[5.5]undecane (available under the trade name of “ADEKASTAB LA-68” from Asahi Denka Kogyo K.K.),
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Synthesis routes and methods II

Procedure details

1,2,3,4-cyclobutane tetracarboxylic acid; 1,2,3,4-cyclopentane tetracarboxylic acid; dicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; 7,8-dichlorodicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; 7,8-diphenyldicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid; dicyclo-(2,2,2)-octene-(7)-2,3,5,6-tetracarboxylic acid;
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dicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
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7,8-dichlorodicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
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7,8-diphenyldicyclo-(2,2,2)-octane-2,3,5,6-tetracarboxylic acid
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dicyclo-(2,2,2)-octene-(7)-2,3,5,6-tetracarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1,2,3,4-Butanetetracarboxylic acid
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1,2,3,4-Butanetetracarboxylic acid
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1,2,3,4-Butanetetracarboxylic acid
Reactant of Route 4
1,2,3,4-Butanetetracarboxylic acid
Reactant of Route 5
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Reactant of Route 6
1,2,3,4-Butanetetracarboxylic acid

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